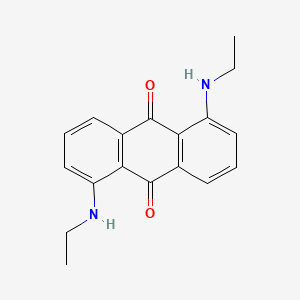

9,10-Anthracenedione, 1,5-bis(ethylamino)-

Description

Contextualizing Anthracenediones within Advanced Organic Chemistry and Medicinal Chemistry Research

The 9,10-anthracenedione framework is a cornerstone in the study of quinonic compounds. biointerfaceresearch.com In advanced organic chemistry, this planar tricyclic system is a valuable building block for synthesizing a wide range of functional molecules, from dyes and pigments to complex organic materials. mdpi.com Its rigid structure and electron-accepting nature make it an interesting subject for studying fundamental chemical processes, including electron transfer and photochemical reactions. biointerfaceresearch.com

In medicinal chemistry, anthracenedione derivatives have been extensively investigated for their broad spectrum of biological activities. mdpi.com The ability of the planar aromatic system to intercalate with DNA has been a foundational concept in the development of certain therapeutic agents. mdpi.com Consequently, the synthesis and structural modification of the anthracenedione core are active areas of research aimed at discovering new compounds with specific biological targets. mdpi.com

Significance of Amino-Substituted Anthracenedione Derivatives in Contemporary Research

The introduction of amino groups onto the anthracenedione scaffold dramatically influences the compound's electronic properties and reactivity. Amino- and diamino-substituted 9,10-anthracenediones represent one of the most important subclasses of these compounds. mdpi.com They are pivotal intermediates in the synthesis of a vast array of dyes and functional materials. mdpi.com

From a medicinal chemistry perspective, aminoanthraquinones are a focal point of research due to their diverse biological potential. mdpi.com The amino substituents can modulate the compound's interaction with biological macromolecules and can be functionalized to fine-tune activity. nih.gov Research has demonstrated that these derivatives possess a wide range of biological properties, making them attractive candidates for further investigation. mdpi.com

Table 2: Investigated Activities of Amino-Substituted Anthracenedione Derivatives

| Research Area | Investigated Activity |

|---|---|

| Medicinal Chemistry | Antitumor, Antibacterial, Antiviral, Antifungal, Anti-inflammatory, Analgesic biointerfaceresearch.commdpi.com |

| Materials Science | Dyes, Pigments, Electrochemical Sensors, Polymer Additives mdpi.comresearchgate.net |

| Organic Synthesis | Chemical Intermediates, Photochemical Reagents biointerfaceresearch.commdpi.com |

This interactive table outlines the diverse research applications for the broader class of amino-anthracenedione compounds.

Overview of Research Trajectories for 9,10-Anthracenedione, 1,5-bis(ethylamino)-

While extensive research exists for the anthracenedione class, published studies focusing specifically on 9,10-Anthracenedione, 1,5-bis(ethylamino)- (CAS Number: 162441-61-4) are limited. appchemical.com However, research trajectories can be inferred from studies on closely related analogues, particularly other 1,5-disubstituted aminoanthraquinones.

Photophysical and Electrochemical Studies: The parent compound, 1,5-diaminoanthraquinone (B86024), has been the subject of photophysical investigations to understand how solvents and pH affect its absorption and fluorescence spectra. researchgate.netnih.gov Such studies are fundamental to understanding the molecule's behavior in different environments and are a likely avenue of research for the 1,5-bis(ethylamino) derivative. Furthermore, polymers derived from 1,5-diaminoanthraquinone have been explored for their electrochemical properties and potential use in capacitors and rechargeable battery systems. researchgate.net

Biological Activity Screening: Research into other diaminoanthraquinone derivatives suggests a strong focus on evaluating cytotoxic activity against various cell lines. nih.gov For instance, a derivative with 1,5-bis(diethylaminoethyl) substituents showed antiviral activity. biointerfaceresearch.com This indicates that a primary research trajectory for 9,10-Anthracenedione, 1,5-bis(ethylamino)- would involve screening for similar biological activities, including antitumor and antimicrobial properties.

Delimitation of Research Focus within Academic and Mechanistic Paradigms

The academic and mechanistic study of a compound like 9,10-Anthracenedione, 1,5-bis(ethylamino)- is typically confined to specific, well-defined paradigms.

Academic Focus: The primary academic interest lies in synthesis, characterization, and the exploration of novel properties. Synthetic approaches often involve nucleophilic substitution reactions on a suitable di-substituted anthracenedione precursor. nih.govnih.gov Characterization relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm the structure and purity of the synthesized compound. nih.gov

Mechanistic Focus: Mechanistic studies aim to understand how the compound exerts its effects, whether chemical or biological. This involves investigating structure-activity relationships, where systematic changes to the molecule (e.g., altering the alkyl chains on the amino groups) are correlated with changes in activity. nih.gov For biologically active compounds, research delves into the molecular mechanism, which could involve studying interactions with specific enzymes or nucleic acids. mdpi.com In materials science, mechanistic studies might explore how the compound functions as a sensor or how it polymerizes and conducts electricity. researchgate.net

Structure

3D Structure

Properties

CAS No. |

162441-61-4 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

1,5-bis(ethylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C18H18N2O2/c1-3-19-13-9-5-7-11-15(13)17(21)12-8-6-10-14(20-4-2)16(12)18(11)22/h5-10,19-20H,3-4H2,1-2H3 |

InChI Key |

PZXBRPVCGMJSLE-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NCC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Derivatization

Established Synthetic Pathways to the 9,10-Anthracenedione Core

The 9,10-anthracenedione, or anthraquinone (B42736), skeleton is a fundamental building block in the synthesis of many dyes and pharmaceuticals. researchgate.net Historically, its production has been dominated by two principal methods:

Oxidation of Anthracene (B1667546): This classic method involves the oxidation of anthracene, a polycyclic aromatic hydrocarbon typically derived from coal tar. While effective, traditional oxidizing agents like nitric acid or chromic acid have raised environmental concerns. Modern approaches are shifting towards catalytic air oxidation, which offers a more sustainable process.

Friedel-Crafts Acylation: A versatile and common laboratory and industrial route involves the Friedel-Crafts reaction between benzene (B151609) and phthalic anhydride. This reaction proceeds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form an intermediate which is then cyclized with concentrated sulfuric acid to yield the anthraquinone core. A significant advantage of this method is the ability to use substituted benzene derivatives, allowing for the synthesis of a wide range of functionalized anthraquinones. ijcce.ac.ir

More recent synthetic developments include enzymatic oxidation cascades that can convert precursors like δ-thiolactone anthracene into the anthraquinone structure, showcasing novel biosynthetic strategies. acs.org

Approaches for Regioselective Introduction of Ethylamino Substituents at 1,5-Positions

Achieving the specific 1,5-disubstitution pattern on the anthraquinone ring requires regioselective control. Several key strategies are employed to introduce the ethylamino groups at these precise locations.

Nucleophilic aromatic substitution (SNAr) is a cornerstone for functionalizing the anthraquinone core. nih.govnih.gov This method typically involves the reaction of a 1,5-disubstituted anthraquinone, where the substituents are good leaving groups like halogens (e.g., 1,5-dichloroanthraquinone), with ethylamine (B1201723). chegg.com The electron-withdrawing nature of the anthraquinone's carbonyl groups facilitates the nucleophilic attack by the amine, leading to the displacement of the leaving groups. mdpi.com The reaction mechanism is generally considered a two-step addition-elimination process via a Meisenheimer complex intermediate. nih.govmdpi.com

Table 1: Comparison of Amination Strategies

| Method | Typical Substrate | Reagents | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | 1,5-Dihaloanthraquinone | Ethylamine, Base | Well-established, relies on activated substrate. |

| Ullmann Coupling | 1,5-Dihaloanthraquinone | Ethylamine, Copper Catalyst, Base | Good for forming C-N bonds, often requires high temperatures. nih.gov |

| Metal-Catalyzed Amination | 1,5-Dihaloanthraquinone | Ethylamine, Palladium Catalyst, Ligand, Base | High efficiency, milder conditions, broad scope. |

The Ullmann reaction provides a powerful, copper-catalyzed method for forming carbon-nitrogen bonds. nih.govorganic-chemistry.orgresearchgate.net In this approach, a 1,5-dihaloanthraquinone is coupled with ethylamine in the presence of a copper catalyst (often copper(I) salts or elemental copper) and a base. nih.govelsevierpure.com While classic Ullmann conditions often require harsh temperatures, modern protocols, sometimes assisted by microwave irradiation, have been developed to improve reaction times and efficiency, making it a more versatile tool for synthesizing aminoanthraquinones. nih.govelsevierpure.com

Modern organic synthesis frequently employs palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for the formation of C-N bonds. researchgate.net These methods are highly valued for their efficiency, functional group tolerance, and often milder reaction conditions compared to traditional techniques. The synthesis of 1,5-diaminoanthraquinone (B86024) derivatives can be achieved by coupling a 1,5-dihaloanthraquinone with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net This approach offers a robust and adaptable route for creating specifically substituted anthraquinones.

Advanced Synthetic Strategies for 9,10-Anthracenedione, 1,5-bis(ethylamino)- and its Analogues

The development of analogues with tailored properties often necessitates more advanced synthetic planning, particularly concerning the modification of the side chains.

To create derivatives with diverse functionalities, the ethylamino groups can be replaced with more complex alkylamino chains. This is typically achieved by synthesizing a desired primary amine with the intended functional group first. This custom amine is then coupled to the 1,5-positions of the anthraquinone core using one of the established amination methods (SNAr, Ullmann, or metal-catalyzed coupling). nih.govnih.gov This modular approach allows for the systematic modification of the side chains to fine-tune the molecule's properties for various applications, from materials science to medicinal chemistry. colab.wsrsc.org

Derivatization of Amino Groups for Enhanced Properties

The secondary amino groups in 1,5-bis(ethylamino)-9,10-anthracenedione offer reactive sites for a variety of chemical modifications aimed at enhancing the compound's properties. These derivatizations can influence its solubility, electronic properties, and interaction with other molecules. Common strategies include N-acylation and the introduction of further alkyl or functionalized groups.

The table below summarizes common derivatization reactions for aminoanthraquinones, which are applicable to the 1,5-bis(ethylamino) derivative.

| Derivatization Reaction | Reagents and Conditions | Resulting Functional Group | Potential Property Enhancement |

| N-Acylation | Acid chlorides, acid anhydrides in inert solvents | Amide | Altered electronic properties, potential for new H-bonding |

| N-Alkylation | Alkyl halides with a base | Tertiary amine | Increased lipophilicity, modified steric and electronic effects |

| Diazotization-Coupling | NaNO₂, H₂SO₄ followed by coupling with phenols/amines | Azo linkage | Extended conjugation, strong chromophoric properties |

This table presents generalized derivatization reactions applicable to aminoanthraquinones.

Heteroarene-Fused Anthraquinone Synthesis

The fusion of heterocyclic rings onto the anthraquinone core can lead to novel compounds with significantly altered electronic and biological properties. Starting from 1,5-diaminoanthraquinone derivatives, various synthetic routes can be envisioned to construct fused heterocycles. These reactions often involve the participation of the amino groups and adjacent positions on the anthraquinone ring.

One common approach involves the reaction of diaminoanthraquinones with dicarbonyl compounds or their equivalents to form pyrazine-fused systems, known as quinoxalines nih.gov. For instance, the condensation of an o-diaminobenzene derivative with a 1,2-diketone is a classical method for quinoxaline (B1680401) synthesis nih.gov. Adapting this to 1,5-diaminoanthraquinone would require activation of the adjacent positions to facilitate cyclization.

Another strategy involves intramolecular cyclization of appropriately substituted derivatives. For example, if the ethylamino groups were to be functionalized with a group capable of cyclizing onto the anthraquinone ring, a fused heterocyclic system could be formed. The Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, provides a conceptual basis for such transformations, although direct application to the anthraquinone system would require specific modifications researchgate.netnih.gov.

The synthesis of fused heterocyclic systems is a versatile strategy to create complex molecular architectures with tailored properties. The choice of the heterocyclic ring and the synthetic methodology allows for a high degree of control over the final structure.

Controlled Oxidation and Reduction Processes in Synthesis

Controlled oxidation and reduction are fundamental processes in the synthesis and derivatization of 9,10-Anthracenedione, 1,5-bis(ethylamino)-. These reactions can target either the anthraquinone core or the substituent groups.

Reduction of the Anthraquinone Core: The quinone moiety of the anthraquinone system can be reduced to the corresponding hydroquinone (B1673460) (leuco form). This reversible reduction is a characteristic feature of quinones and can be achieved using various reducing agents researchgate.net. The leuco form is often more reactive and can be used as an intermediate in further synthetic transformations. The redox potential of the anthraquinone can be influenced by the nature of the substituents on the aromatic rings nist.gov.

Oxidation of Side Chains: The ethylamino side chains can be susceptible to oxidation under certain conditions. The carbon atom attached to the aromatic ring (the benzylic position) is particularly reactive towards strong oxidizing agents researchgate.netmdpi.com. Controlled oxidation could potentially lead to the formation of N-acetyl or other oxidized derivatives. However, harsh oxidizing conditions can lead to the degradation of the entire side chain to a carboxylic acid group researchgate.netmdpi.com. Selective oxidation of the ethylamino groups without affecting the anthraquinone core requires mild and specific oxidizing agents. For instance, photocatalytic oxidation using water-soluble anthraquinone derivatives as catalysts has been shown to selectively oxidize alcohols and could potentially be adapted for the oxidation of amines chemimpex.com.

The synthesis of the precursor, 1,5-diaminoanthraquinone, often involves the reduction of 1,5-dinitroanthraquinone. This reduction is a critical step and can be achieved through various methods, including ammonolysis in organic solvents under pressure google.com. The dinitro precursor is typically synthesized by the nitration of anthraquinone google.com.

The interplay of oxidation and reduction reactions provides a powerful tool for the synthesis and functionalization of 1,5-bis(ethylamino)-9,10-anthracenedione, enabling the generation of a diverse range of derivatives.

Purification and Isolation Techniques for Substituted Anthracenediones

The purification and isolation of substituted anthracenediones, including 9,10-Anthracenedione, 1,5-bis(ethylamino)-, are crucial steps to obtain materials of high purity for subsequent applications. The choice of technique depends on the physical and chemical properties of the target compound and the nature of the impurities.

Chromatography: Column chromatography is a widely used technique for the purification of aminoanthraquinone derivatives. Silica gel is a common stationary phase, and the mobile phase is typically a mixture of nonpolar and polar solvents. For instance, a mixture of methylene (B1212753) chloride and acetone (B3395972) has been used for the column chromatography of related diaminoanthraquinone derivatives cabidigitallibrary.org. High-performance liquid chromatography (HPLC) is another powerful technique for both analytical and preparative separation of anthraquinone isomers and derivatives cabidigitallibrary.orgsielc.com. Reversed-phase columns, such as C18, are frequently employed with mobile phases consisting of acetonitrile, water, and an acid modifier like formic acid mdpi.comsielc.com.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical and is based on the solubility of the compound at different temperatures. For aminoanthraquinone derivatives, solvents such as ethanol, often in combination with water, have been used for recrystallization acs.org. The process involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.

The table below outlines common purification techniques for substituted anthracenediones.

| Purification Technique | Stationary/Mobile Phase or Solvent System | Principle of Separation | Typical Application |

| Column Chromatography | Silica gel with organic solvent mixtures (e.g., DCM/acetone) | Adsorption affinity differences | Separation of reaction mixtures and isolation of products |

| HPLC | Reversed-phase (e.g., C18) with ACN/water/acid | Partitioning between stationary and mobile phases | High-purity separation of isomers and final products |

| Recrystallization | Organic solvents (e.g., ethanol/water, DMF/ethanol) | Differential solubility at varying temperatures | Final purification of solid products |

This table provides a summary of common purification techniques for substituted anthracenediones.

The successful purification and isolation of 9,10-Anthracenedione, 1,5-bis(ethylamino)- and its derivatives are essential for obtaining materials with well-defined properties and for ensuring the reliability of subsequent studies and applications.

Spectroscopic and Structural Analysis of 9,10-Anthracenedione, 1,5-bis(ethylamino)-

The generation of an in-depth article, as outlined by the user, is contingent upon the availability of specific data sets from advanced analytical techniques. These include:

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Precise chemical shifts, coupling constants, and signal multiplicities are essential for the definitive assignment of the proton and carbon environments within the molecule. This data is fundamental to confirming the substitution pattern and understanding the electronic effects of the ethylamino groups on the anthraquinone framework.

Two-Dimensional (2D) NMR: Techniques such as COSY, HMQC, and HMBC are critical for establishing the connectivity between atoms. These experiments provide unambiguous evidence for the structural assembly by correlating neighboring protons (COSY) and mapping proton-carbon connections over one (HMQC/HSQC) or multiple bonds (HMBC).

High-Resolution Mass Spectrometry (HRMS): This technique is necessary to determine the exact molecular mass of the compound, which in turn confirms its elemental composition.

Tandem Mass Spectrometry (MS/MS): Analysis of the fragmentation patterns produced by MS/MS is crucial for characterizing the compound's structural integrity and identifying characteristic bond cleavages, which aids in the structural elucidation process.

Without access to these specific experimental results for 9,10-Anthracenedione, 1,5-bis(ethylamino)-, it is not possible to construct the detailed and scientifically accurate article requested. The creation of data tables and a thorough discussion for each specified subsection of the outline cannot be fulfilled. Further research or direct experimental analysis would be required to obtain the necessary spectroscopic information for this compound.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism Studies

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For substituted anthraquinones, the position and intensity of absorption bands are highly sensitive to the nature and position of substituents, as well as the polarity of the solvent, a phenomenon known as solvatochromism.

The solvatochromic behavior can be quantified by correlating the Stokes shift with various solvent polarity scales. For DAAQ, a better correlation is observed with the ET(30) scale, which suggests that hydrogen bonding interactions play a predominant role over dipolar interactions in determining the spectral shifts. researchgate.net It is expected that 9,10-Anthracenedione, 1,5-bis(ethylamino)- would exhibit similar solvatochromic behavior, with the ethyl groups potentially introducing subtle changes in the molecule's interaction with protic and aprotic solvents. The presence of substituents in the 1 and 5 positions induces a significant bathochromic shift, which intensifies the color of the compound. nih.gov

Table 1: Illustrative UV-Vis Absorption Maxima of 1,5-Diaminoanthraquinone (B86024) in Various Solvents

| Solvent | Absorption Maximum (λmax, nm) |

| Cyclohexane (B81311) | Data not available, used as a reference researchgate.net |

| Acetonitrile | Red-shifted compared to cyclohexane researchgate.net |

| Methanol | Red-shifted compared to cyclohexane researchgate.net |

| Water | Blue-shifted compared to cyclohexane researchgate.net |

Note: This table is based on the described trends for 1,5-diaminoanthraquinone as a proxy for 9,10-Anthracenedione, 1,5-bis(ethylamino)-. researchgate.net Actual values would require experimental measurement.

The electronic spectrum of the parent 9,10-anthraquinone molecule shows complex absorption bands due to both benzenoid and quinonoid transitions. nih.gov The introduction of electron-donating groups, such as the ethylamino groups at the 1 and 5 positions, has a profound effect on the spectrum. These substituents cause a significant bathochromic (red) shift of the absorption bands, moving them to longer wavelengths in the visible region. nih.gov This is attributed to the intramolecular charge transfer (ICT) from the lone pair of electrons on the nitrogen atoms of the ethylamino groups to the electron-deficient anthraquinone (B42736) core.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrational Modes

Infrared spectroscopy is instrumental in identifying the characteristic functional groups within a molecule. For 9,10-Anthracenedione, 1,5-bis(ethylamino)-, the IR spectrum would be dominated by vibrations associated with the anthraquinone skeleton, the carbonyl groups, and the ethylamino substituents. Based on data for analogous compounds like 1,5-diaminoanthraquinone and other substituted anthraquinones, the following characteristic vibrational modes can be expected. scirp.orgresearchgate.net

Table 2: Expected Characteristic IR Vibrational Frequencies for 9,10-Anthracenedione, 1,5-bis(ethylamino)-

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm-1) |

| N-H (secondary amine) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 2960 |

| C=O (quinone) | Stretching | 1650 - 1680 |

| C=C (aromatic) | Stretching | 1580 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| N-H | Bending | 1500 - 1650 |

The C=O stretching frequency in substituted anthraquinones can be influenced by the electronic effects of the substituents. researchgate.net The presence of electron-donating ethylamino groups may lead to a slight lowering of the C=O stretching frequency compared to the unsubstituted anthraquinone. The N-H stretching and bending vibrations would be characteristic of the secondary amine groups. The aliphatic C-H stretching and bending vibrations from the ethyl groups would also be present.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions (if applicable to analogous compounds)

While the specific crystal structure of 9,10-Anthracenedione, 1,5-bis(ethylamino)- was not found, analysis of closely related 1,5-disubstituted anthraquinone derivatives provides valuable insights into the likely solid-state conformation and intermolecular interactions.

For instance, the crystal structure of 1,5-bis(piperidin-1-yl)-9,10-anthraquinone reveals that the anthraquinone skeleton deviates slightly from planarity. nih.gov The piperidine (B6355638) rings adopt a chair conformation and are inclined with respect to the plane of the anthracene (B1667546) ring system. nih.gov In the crystal lattice, adjacent molecules are linked by C—H···π and π–π stacking interactions, forming layered structures. nih.gov The centroid-centroid distance between parallel anthracene moieties is a key parameter in describing the π–π stacking. nih.gov

Similarly, the crystal structure of 1,5-dicyanoanthraquinone shows an almost planar molecule, with adjacent molecules stacked along a crystallographic axis. researchgate.net The shortest centroid–centroid separation in this case was reported to be 3.826 Å. researchgate.net

Based on these analogous structures, it can be inferred that the 9,10-Anthracenedione, 1,5-bis(ethylamino)- molecule would likely exhibit a nearly planar anthraquinone core, with the ethylamino groups potentially being slightly out of plane. In the solid state, intermolecular interactions such as hydrogen bonding (involving the N-H groups), C—H···π interactions, and π–π stacking of the aromatic rings would be expected to play a significant role in the crystal packing.

Mechanistic Insights into the Biological Interactions of 9,10-Anthracenedione, 1,5-bis(ethylamino)-

The synthetic compound 9,10-Anthracenedione, 1,5-bis(ethylamino)- has been the subject of scientific inquiry to elucidate its interactions with biological macromolecules, particularly nucleic acids and enzymes involved in DNA topology. This article details the findings from in vitro and pre-clinical model systems, focusing on its mechanisms of action at the molecular level.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the electronic distribution and inherent reactivity of the molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and associated properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnii.ac.jp DFT calculations are employed to determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state. nih.gov

For 9,10-Anthracenedione, 1,5-bis(ethylamino)-, DFT studies would confirm the largely planar structure of the central tricyclic anthraquinone (B42736) core. nih.gov The geometry of the ethylamino substituents, specifically the orientation of the ethyl groups relative to the anthraquinone plane, is also determined. DFT calculations on similar amino-substituted anthraquinones show that the distribution of electron density is significantly influenced by the amino groups. ifmmi.com The nitrogen atoms of the ethylamino groups donate electron density into the aromatic system, which affects the molecule's electronic properties and reactivity.

| Parameter | Typical Value | Significance |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Indicates the double bond character of the quinone carbonyls. |

| C-N Bond Length | ~1.37 Å | Shorter than a typical C-N single bond, indicating partial double bond character due to electron donation from nitrogen to the ring. |

| Anthraquinone Core | Largely Planar | Provides a rigid scaffold for the substituents. |

| C-N-C Bond Angle | ~120-123° | Consistent with sp² hybridization of the nitrogen atom, facilitating electron delocalization. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comedu.krd

A smaller HOMO-LUMO gap suggests that a molecule is more reactive because less energy is required to excite an electron from the HOMO to the LUMO. wuxiapptec.com In 9,10-Anthracenedione, 1,5-bis(ethylamino)-, the electron-donating ethylamino groups raise the energy of the HOMO compared to unsubstituted anthraquinone, thereby reducing the HOMO-LUMO gap. ifmmi.com This reduction in the energy gap indicates increased reactivity. The distribution of the HOMO is typically localized on the anthraquinone ring and the amino substituents, while the LUMO is primarily centered on the quinone moiety. ifmmi.com This separation of orbitals suggests a propensity for intramolecular charge transfer upon electronic excitation.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 9,10-Anthracenedione | -6.99 | -2.79 | 4.20 |

| 1,5-Diaminoanthraquinone (B86024) (analog) | -5.88 | -2.78 | 3.10 |

Note: Data for the analog compound illustrates the typical effect of amino substituents on the electronic properties. researchgate.net

The ionization potential (IP), the minimum energy required to remove an electron from a molecule, can be approximated from the energy of the HOMO (IP ≈ -EHOMO). rsc.org The introduction of electron-donating substituents, such as the ethylamino groups at the 1 and 5 positions, significantly impacts the electronic properties of the anthraquinone core. nih.gov

These groups increase the electron density of the aromatic system, which destabilizes the HOMO, causing its energy level to rise. aip.org A higher HOMO energy corresponds to a lower ionization potential, meaning the substituted molecule is more easily oxidized compared to the parent anthraquinone. This effect is a key aspect of tuning the redox properties of anthraquinone derivatives for various applications. rsc.orgpsu.edu DFT calculations can quantify these substituent effects, providing valuable data that correlates well with experimental electrochemical measurements. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) interacts with a large biological macromolecule (target), such as DNA or a protein. nih.gov These methods are crucial in drug discovery and molecular biology. biointerfaceresearch.com

Molecular docking studies are performed to predict the preferred orientation and binding affinity of 9,10-Anthracenedione, 1,5-bis(ethylamino)- when it forms a complex with a biological target. nih.govnih.gov Anthraquinone derivatives are well-known for their ability to interact with DNA, typically through intercalation (stacking between base pairs) or groove binding.

Docking simulations can identify the most probable binding mode. The planar anthraquinone core is well-suited for intercalation into the DNA double helix. The ethylamino substituents at the 1 and 5 positions would likely reside in the minor or major grooves of the DNA, where they can form specific hydrogen bonds with the DNA bases or phosphate (B84403) backbone, enhancing the binding affinity and specificity. researchgate.net The simulations calculate a binding energy score (e.g., in kcal/mol), which estimates the stability of the ligand-target complex. semanticscholar.org

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 9,10-Anthracenedione, 1,5-bis(ethylamino)-, this analysis focuses on the orientation of the ethylamino side chains. While the anthraquinone core is rigid, the ethyl groups can rotate, leading to various conformers.

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule, both in isolation and when bound to a target. osti.gov MD simulates the movement of atoms over time, providing insights into the flexibility of the molecule and the stability of different conformations. In the context of a DNA complex, MD simulations can reveal how the molecule adjusts its conformation to optimize its interactions within the DNA binding site and can highlight the dynamic nature of the binding process.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like 9,10-Anthracenedione, 1,5-bis(ethylamino)-, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are widely employed to forecast a range of spectral characteristics, including electronic absorption spectra (UV-Visible), vibrational spectra (infrared and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

One of the primary applications of computational methods for substituted anthraquinones is the prediction of their visible spectra, which dictates their color. researchgate.net A comprehensive study on various substituted anthraquinones demonstrated that hybrid DFT functionals, such as B3LYP and PBE0, when paired with a 6-31G(d,p) basis set and incorporating solvent effects, can reliably predict the maximum absorption wavelength (λmax). researchgate.net This level of theory has been shown to yield λmax predictions with a standard deviation limited to approximately 13 nm when compared to experimental values for a range of amino-substituted anthraquinones. researchgate.net For instance, DFT calculations have been used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of amino-substituted anthraquinones, with the energy gap between them being crucial in determining the electronic transition energies. ifmmi.com

In addition to electronic spectra, computational methods can elucidate the vibrational modes of 9,10-Anthracenedione, 1,5-bis(ethylamino)-. By calculating the harmonic frequencies at the optimized molecular geometry, it is possible to predict the positions of key bands in the infrared (IR) and Raman spectra. These theoretical spectra can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the stretching of carbonyl groups or the vibrations of the aromatic rings and ethylamino substituents.

Furthermore, computational approaches can be used to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR chemical shifts, which are invaluable for structural elucidation.

A summary of commonly used computational methods for predicting spectroscopic properties of substituted anthraquinones is presented in the table below.

| Spectroscopic Property | Computational Method | Typical Level of Theory | Predicted Parameters |

| Electronic Absorption (UV-Vis) | Time-Dependent Density Functional Theory (TD-DFT) | B3LYP/6-31G(d,p) with solvent model | λmax, Oscillator Strength, Electronic Transitions |

| Vibrational Spectra (IR, Raman) | Density Functional Theory (DFT) | B3LYP/6-31G(d,p) | Vibrational Frequencies, Intensities |

| Nuclear Magnetic Resonance (NMR) | Gauge-Independent Atomic Orbital (GIAO) | B3LYP/6-31G(d,p) | Chemical Shifts (¹H, ¹³C) |

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling represent another significant area of computational chemistry applied to compounds like 9,10-Anthracenedione, 1,5-bis(ethylamino)-. These approaches use statistical methods to build models that correlate the chemical structure of a molecule with its biological activity (QSAR) or physicochemical properties (QSPR). youtube.com

For the broader class of anthraquinone derivatives, QSAR studies have been instrumental in understanding and predicting their biological activities. For example, 3D-QSAR analyses have been conducted on sets of anthraquinone derivatives to elucidate the structural requirements for specific biological targets. x-mol.net These models, often developed using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide contour maps that visualize the regions of a molecule where modifications are likely to enhance or diminish activity. nih.gov Such studies can guide the rational design of new anthraquinone derivatives with improved therapeutic potential. nih.gov

QSPR models, on the other hand, can predict a variety of physicochemical properties for 9,10-Anthracenedione, 1,5-bis(ethylamino)-, such as solubility, lipophilicity (logP), and melting point. These models are typically built by calculating a large number of molecular descriptors for a set of related compounds with known properties. These descriptors, which can encode information about the molecule's topology, geometry, and electronic structure, are then used to develop a mathematical equation that can predict the property of interest for new compounds. A QSAR study on a set of forty anthraquinone derivatives successfully developed models to describe logP and LD50. nih.gov

The development of robust QSAR/QSPR models for anthraquinones generally involves the following key steps:

Data Set Curation: A sufficiently large and diverse set of anthraquinone derivatives with reliable experimental data for the activity or property of interest is assembled.

Molecular Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), are used to build the QSAR/QSPR model. sciopen.com

Model Validation: The predictive power of the model is rigorously assessed using both internal and external validation techniques to ensure its reliability. mdpi.com

The table below summarizes key aspects of QSAR/QSPR modeling as applied to anthraquinone derivatives.

| Modeling Aspect | Description | Examples of Application to Anthraquinones |

| Objective | To develop a mathematical relationship between chemical structure and a specific activity or property. | Predicting anticancer activity, antioxidant potential, logP, toxicity (LD50). nih.govmdpi.com |

| Molecular Descriptors | Numerical representations of a molecule's structural and physicochemical characteristics. | Topological indices, quantum chemical descriptors, steric and electronic parameters. |

| Statistical Methods | Algorithms used to create the correlation model. | CoMFA, CoMSIA, Multiple Linear Regression (MLR), Random Forest (RF), Support Vector Machines (SVM). nih.govsciopen.com |

| Validation | Process to assess the model's predictive performance. | Cross-validation (leave-one-out), external test set prediction. |

Advanced Applications in Materials and Chemical Sciences

Role in Advanced Dye and Pigment Technologies

Anthraquinone (B42736) derivatives are well-regarded for their use as dyes and pigments, offering bright and stable colors. The introduction of ethylamino groups at the 1 and 5 positions of the anthraquinone core in 9,10-Anthracenedione, 1,5-bis(ethylamino)- influences its coloration and fastness properties, making it a subject of interest for high-performance applications.

Anthraquinone dyes are known for their excellent lightfastness and thermal stability, which are critical properties for high-performance colorants used in textiles, plastics, and coatings. While specific data for 1,5-bis(ethylamino)anthraquinone is not extensively available, the properties of a closely related isomer, 1,4-bis(ethylamino)-9,10-anthracenedione (Solvent Blue 59), provide insights into the expected performance. Solvent Blue 59 is noted for its good lightfastness and heat resistance up to 260°C. lookchem.com This suggests that the 1,5-isomer would also exhibit high stability. The general class of anthraquinone dyes offers brilliant shades in the blue, green, and violet regions and maintains good to excellent wash fastness. accio.com The relationship between the chemical structure of anthraquinone dyes and their fastness properties is complex, with factors like the nature and position of substituents playing a crucial role. For instance, alkylation of amino groups can influence lightfastness. researchgate.net

Table 1: Properties of a Related Anthraquinone Dye

| Property | Value for 1,4-bis(ethylamino)-9,10-anthracenedione (Solvent Blue 59) |

|---|---|

| Melting Point | 215-217 °C |

| Boiling Point | 538.6 °C at 760 mmHg |

| Flash Point | 203.7 °C |

| Heat Resistance | Up to 260 °C |

Data sourced from LookChem lookchem.com

While direct application of 9,10-Anthracenedione, 1,5-bis(ethylamino)- in multicolor photoinitiator systems is not explicitly documented in the reviewed literature, the photophysical properties of structurally similar amino-substituted anthraquinones suggest their potential in such systems. Photoinitiators are compounds that, upon absorption of light, generate reactive species to initiate polymerization. The absorption wavelength of the photoinitiator is a key parameter. Diamino-substituted anthraquinone derivatives exhibit absorption bands that are red-shifted compared to their chloro-analogs, and they show decent intersystem crossing efficiency, which is crucial for their function as photoinitiators. ifmmi.com By modifying the substituent groups on the anthraquinone core, the absorption properties can be tuned, which is a key aspect in the development of multicolor photoinitiator systems that respond to different wavelengths of light.

Application in Organic Electronics and Energy Storage Systems

The redox-active nature of the anthraquinone core makes its derivatives promising candidates for applications in organic electronics and energy storage devices, such as redox flow batteries.

Organic redox flow batteries (RFBs) are a promising technology for large-scale energy storage. Anthraquinone derivatives are attractive as active materials in these batteries due to their reversible redox properties. Research has shown that amino-substituted anthraquinones can be used in non-aqueous RFBs. For example, 1,4-bis(isopropylamino)anthraquinone has been shown to exhibit four highly reversible one-electron redox reactions, allowing for the construction of a symmetric RFB with a high theoretical cell potential. acs.org While 1,5-bis(ethylamino)anthraquinone has not been specifically reported in this context, its structural similarity to other redox-active diaminoanthraquinones suggests it could also function as an active material in RFB electrolytes. researchgate.net The solubility of these compounds in the electrolyte is a critical factor for the energy density of the battery, and molecular modifications are often employed to enhance solubility. acs.orgresearchgate.net

Table 2: Redox Properties of a Related Diaminoanthraquinone Derivative

| Compound | Redox Potentials (vs. Ag+/Ag) | Theoretical Cell Potential (Symmetric RFB) |

|---|---|---|

| 1,4-bis(isopropylamino)anthraquinone | -1.51 V, -1.98 V, +0.25 V, +0.74 V | 2.72 V |

Data sourced from ACS Sustainable Chemistry & Engineering acs.org

The field of organic electronics leverages the properties of organic molecules and polymers to create electronic devices. Poly(1,4-anthraquinone) has been investigated as an organic electrode material due to its electronic and structural properties. dtu.dk The ability of anthraquinone derivatives to transport electrons makes them suitable for use in organic semiconductors. The introduction of amino groups can modulate the electronic properties of the anthraquinone core. For instance, 1-aminoanthraquinone (B167232) and 1,5-diaminoanthraquinone (B86024) have narrower HOMO-LUMO gaps compared to unsubstituted anthraquinone, which facilitates electron transitions and can enhance visible-light absorption. nih.gov This tuning of electronic properties is essential for the design of materials for organic electronic devices.

Utilization as Photoinitiators in Polymerization Processes

Amino-substituted anthraquinones have been shown to be efficient photoinitiators for the polymerization of alkene monomers. A study on a series of amino-substituted 9,10-anthraquinone derivatives found that diamino-substituted compounds, such as 1,5-diaminoanthraquinone, exhibit significant intersystem crossing efficiency, leading to the formation of a triplet excited state. ifmmi.com This triplet state can then initiate polymerization through a hydrogen abstraction mechanism. ifmmi.com

The study demonstrated that bisamino-substituted anthraquinones can act as efficient photoinitiators even in the absence of a co-initiator. The photopolymerization efficiency was found to be directly related to the intersystem crossing capability of the anthraquinone derivative. ifmmi.com This suggests that 9,10-Anthracenedione, 1,5-bis(ethylamino)- would likely be an effective photoinitiator due to the presence of the two amino groups, which are known to promote intersystem crossing.

Table 3: Intersystem Crossing Efficiency of Amino-Substituted Anthraquinones

| Compound | Singlet Oxygen Quantum Yield (ΦΔ) |

|---|---|

| Monoamino-AQ derivatives | Negligible |

| Diamino-AQ derivatives | Up to 33.3% |

Data sourced from a study on amino-substituted anthraquinone derivatives as photoinitiators ifmmi.com

Development as Fluorescent Probes and Chemical Sensors

The intrinsic fluorescence of the anthraquinone scaffold, particularly when substituted with electron-donating groups such as amino moieties, forms the basis for the development of fluorescent probes and chemical sensors. While specific research on 9,10-Anthracenedione, 1,5-bis(ethylamino)- is limited, the photophysical properties of the closely related compound 1,5-diaminoanthraquinone (DAAQ) provide significant insights. DAAQ exhibits fluorescence that is sensitive to the polarity of its environment, a characteristic known as solvatochromism. researchgate.net This behavior is attributed to an internal charge transfer (ICT) mechanism from the electron-donating amino groups to the electron-withdrawing carbonyl groups of the anthraquinone core upon photoexcitation. mdpi.com

The fluorescence maxima of DAAQ are observed to red-shift as the solvent polarity increases, indicating a larger stabilization of the excited state in more polar environments. researchgate.net This sensitivity to the local environment is a key characteristic for a fluorescent probe, as it can be exploited to report on changes in the polarity of a system, such as within biological membranes or polymer matrices. The ethylamino groups in 9,10-Anthracenedione, 1,5-bis(ethylamino)- are expected to enhance the electron-donating capacity compared to the amino groups in DAAQ, potentially leading to a further red-shift in its emission spectrum and possibly a higher fluorescence quantum yield.

The general principle behind the function of such compounds as chemical sensors involves the modulation of their fluorescence upon interaction with a specific analyte. This can occur through various mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), or analyte-induced changes in the ICT character of the molecule. Anthraquinone derivatives have been explored as fluorescent chemosensors for various species, including metal ions and protons. scispace.com The interaction with an analyte can either quench or enhance the fluorescence, providing a detectable signal.

Table 1: Comparison of Photophysical Properties of 1,5-Diaminoanthraquinone in Different Solvents

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane (B81311) | 480 | 530 | 2008 |

| Benzene (B151609) | 492 | 584 | 3218 |

| Acetonitrile | 495 | 605 | 3742 |

| Ethanol | 500 | 628 | 4124 |

| Water | 510 | 640 | 4082 |

Note: Data is for the related compound 1,5-diaminoanthraquinone and is intended to be illustrative of the expected solvatochromic behavior. researchgate.netmdpi.com

Design of Self-Assembly Fluorescent Vesicles

While there is no specific literature detailing the design of self-assembly fluorescent vesicles using 9,10-Anthracenedione, 1,5-bis(ethylamino)-, the general principles of amphiphile self-assembly can be applied to conceptualize such systems. Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form various nanostructures, including micelles, nanotubes, and vesicles. mdpi.comrsc.orgnih.gov

To create a fluorescent vesicle based on 9,10-Anthracenedione, 1,5-bis(ethylamino)-, the molecule would need to be chemically modified to impart amphiphilicity. This could be achieved by attaching long hydrophobic alkyl chains to the anthraquinone core and incorporating polar or charged head groups. For instance, the ethylamino groups could be further derivatized with hydrophilic moieties like polyethylene glycol (PEG) or charged groups such as quaternary ammonium salts.

The resulting amphiphilic anthraquinone derivative would then be expected to self-assemble in water, with the hydrophobic anthraquinone cores and alkyl chains forming the bilayer of the vesicle and the hydrophilic head groups facing the aqueous environment. The inherent fluorescence of the 1,5-bis(ethylamino)anthraquinone moiety would be incorporated directly into the vesicle structure, making the entire assembly fluorescent. Such fluorescent vesicles could have potential applications in areas like drug delivery, where the vesicle could encapsulate a therapeutic agent and its location could be tracked via fluorescence imaging. The response of the embedded fluorophore to the local environment could also be used to sense changes within the vesicle or its surroundings.

Application in Histochemical Studies (e.g., Enzyme Detection)

Fluorescent anthraquinone derivatives have shown promise in histochemical studies, particularly for staining cell nuclei and for the detection of enzyme activity. nih.govgoogle.comliberty.edu For instance, DRAQ5 (Deep Red Anthraquinone 5), a bis-alkylaminoanthraquinone, is a far-red fluorescing dye that specifically binds to DNA and is used for nuclear staining in both live and fixed cells. nih.gov

The application of 9,10-Anthracenedione, 1,5-bis(ethylamino)- or its derivatives in enzyme detection would likely involve the attachment of an enzyme-specific substrate to the anthraquinone core. google.com The principle of detection would rely on a change in the fluorescent properties of the molecule upon enzymatic cleavage of the substrate. For example, the substrate could be designed to quench the fluorescence of the anthraquinone core. Upon interaction with the target enzyme, the quenching group is cleaved, leading to a "turn-on" of fluorescence, which can be detected and quantified. This approach allows for the spatial and temporal localization of enzyme activity within tissues and cells.

Given the structural similarities to other fluorescent anthraquinones used in cellular imaging, it is plausible that 9,10-Anthracenedione, 1,5-bis(ethylamino)- could be developed into a useful probe for histochemical applications. Its photophysical properties, such as its excitation and emission wavelengths, would determine its suitability for use with standard fluorescence microscopy equipment and its potential for multiplexing with other fluorescent probes.

Applications in Analytical Chemistry as Reagents and Metal Indicators

Anthraquinone derivatives have been investigated as colorimetric and fluorescent chemosensors for the detection of metal ions. scispace.com The interaction of the metal ion with the anthraquinone derivative can lead to a change in color or fluorescence, allowing for the qualitative and quantitative determination of the metal ion. The sensing mechanism often involves the coordination of the metal ion to the carbonyl and amino groups of the anthraquinone, which perturbs the electronic structure of the molecule and, consequently, its photophysical properties.

While there are no specific reports on the use of 9,10-Anthracenedione, 1,5-bis(ethylamino)- as a metal indicator, the presence of two ethylamino groups and two carbonyl groups provides potential coordination sites for metal ions. The formation of a complex with a metal ion could lead to a shift in the absorption and emission spectra of the compound, which could be used for analytical purposes. The selectivity of such a sensor would depend on the size and charge of the metal ion, as well as the geometry of the coordination site. For example, some anthraquinone-based sensors have shown selectivity for specific metal ions like Ca²⁺ and Ba²⁺. scispace.com The development of 9,10-Anthracenedione, 1,5-bis(ethylamino)- as a metal indicator would require systematic studies of its complexation behavior with a range of metal ions and characterization of the resulting changes in its spectroscopic properties.

Supramolecular Interactions with Host Molecules (e.g., β-cyclodextrins)

The formation of inclusion complexes between guest molecules and host molecules, such as cyclodextrins, is a fundamental concept in supramolecular chemistry. nih.govoatext.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. oatext.com They can encapsulate hydrophobic guest molecules or parts of molecules in their cavity, leading to changes in the physicochemical properties of the guest, such as its solubility, stability, and fluorescence.

Anthraquinone derivatives have been shown to form inclusion complexes with β-cyclodextrin. nih.gov The hydrophobic anthraquinone core can be encapsulated within the β-cyclodextrin cavity, leading to changes in its absorption and fluorescence properties. The formation of such a complex can enhance the fluorescence intensity of the anthraquinone derivative by shielding it from non-radiative decay pathways in the aqueous environment.

For 9,10-Anthracenedione, 1,5-bis(ethylamino)-, it is expected that the central anthraquinone moiety would be the primary site of interaction with the β-cyclodextrin cavity. The ethylamino substituents might also play a role in the stability and geometry of the inclusion complex. The study of the supramolecular interactions of 9,10-Anthracenedione, 1,5-bis(ethylamino)- with β-cyclodextrin would involve techniques such as UV-Vis and fluorescence spectroscopy, as well as nuclear magnetic resonance (NMR) spectroscopy to elucidate the stoichiometry and binding affinity of the complex. nih.gov The formation of such supramolecular assemblies could be utilized to modulate the properties of the dye for specific applications, such as enhancing its bioavailability in biological systems or creating responsive materials.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies for Site-Specific Functionalization

The functionalization of the anthraquinone (B42736) scaffold is pivotal for tuning its properties. Recent advances in synthetic chemistry offer promising routes for the site-specific modification of 9,10-Anthracenedione, 1,5-bis(ethylamino)- and related compounds.

One innovative approach involves the use of transition metal-catalyzed reactions. For instance, palladium-catalyzed dual acylation provides a direct and efficient one-pot relay process to construct the anthraquinone core, which can then be subjected to amination reactions. thieme.de This method avoids the use of harsh conditions and toxic reagents often associated with traditional Friedel-Crafts acylation. thieme.de Similarly, iridium-catalyzed [2 + 2 + 2] cycloaddition of a 1,2-bis(propiolyl)benzene derivative with alkynes has emerged as a powerful, atom-economical method for synthesizing the anthraquinone skeleton. mdpi.com

For the introduction of the ethylamino groups, modern catalytic methods for the amination of the anthraquinone core are being explored. These methods offer higher selectivity and yields compared to classical approaches. Furthermore, the development of site-specific functionalization techniques allows for the introduction of additional functionalities to the 1,5-bis(ethylamino)anthraquinone backbone, opening up possibilities for creating derivatives with tailored properties. For example, the synthesis of 1,5-bis(arylamino)anthraquinone-based diboron (B99234) complexes demonstrates a successful site-specific modification leading to materials with unique optical properties. researchgate.net

Future research in this area will likely focus on the development of even more efficient and selective catalytic systems for both the synthesis of the anthraquinone core and its subsequent functionalization. The goal is to create a molecular toolbox that allows for the precise engineering of 1,5-disubstituted anthraquinones with desired characteristics.

Exploration of Novel Biological Targets and Therapeutic Modalities (non-clinical) Beyond Current Understandings

Anthraquinone derivatives have long been recognized for their diverse biological activities, particularly as anticancer agents. nih.gov The exploration of novel biological targets for 1,5-disubstituted anthraquinones, including 9,10-Anthracenedione, 1,5-bis(ethylamino)-, is a burgeoning area of research.

Recent studies on symmetrical 1,5-diamidoanthraquinone derivatives have demonstrated their potent cytostatic activity against various cancer cell lines. nih.gov These findings suggest that the 1,5-disubstitution pattern is a promising scaffold for the development of new anticancer agents. The mechanism of action of these compounds is thought to involve intercalation into DNA and inhibition of topoisomerase II, similar to clinically used anthracyclines like doxorubicin. nih.gov However, the unique substitution pattern of 1,5-diamidoanthraquinones may lead to altered target specificity and reduced cardiotoxicity, a major side effect of current anthracycline-based chemotherapies.

Beyond cancer, researchers are investigating other therapeutic applications for this class of compounds. For instance, certain bianthracene derivatives, which share structural similarities with anthraquinones, have been identified as modulators of the interaction between HIV-1 integrase and the cellular restriction factor GCN2. mdpi.com This suggests that 1,5-disubstituted anthraquinones could be explored as potential antiviral agents. Furthermore, the structural similarity to known inhibitors of various enzymes opens the door to screening these compounds against a wide range of biological targets implicated in other diseases.

Future non-clinical research will likely involve high-throughput screening of 1,5-bis(ethylamino)anthraquinone and its derivatives against a broad panel of cancer cell lines and other disease models. Mechanistic studies will be crucial to elucidate their precise molecular targets and pathways of action.

Integration of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Insights

Understanding the mechanism of action of 1,5-disubstituted anthraquinones at a molecular level is critical for their development as therapeutic agents or functional materials. Advanced spectroscopic and imaging techniques are providing unprecedented insights into these processes.

The photophysical properties of 1,5-diaminoanthraquinone (B86024) have been studied using techniques such as UV-visible absorption and fluorescence spectroscopy. researchgate.net These studies have revealed that the compound's spectral characteristics are sensitive to the solvent environment and pH, which can be exploited for sensing applications. researchgate.net More advanced techniques, such as time-resolved spectroscopy, can provide detailed information about the excited-state dynamics of these molecules, which is crucial for understanding their behavior in biological systems and for designing more effective photosensitizers for photodynamic therapy.

Fluorescence imaging is a powerful tool for visualizing the subcellular localization and dynamics of fluorescent molecules. Quinone-based fluorophores are being developed for imaging a variety of biological processes. rsc.org By incorporating fluorescent moieties into the 1,5-bis(ethylamino)anthraquinone scaffold or by leveraging its intrinsic fluorescence, it may be possible to track its uptake, distribution, and interaction with cellular components in real-time. Techniques like Fluorescence Resonance Energy Transfer (FRET) can be employed to study the binding of these compounds to their biological targets with high spatial and temporal resolution. researchgate.net

The integration of these advanced analytical techniques will be instrumental in elucidating the structure-activity relationships of 1,5-disubstituted anthraquinones and in guiding the design of next-generation compounds with improved efficacy and selectivity.

Development of Multi-functional Materials with Tunable Properties Based on the Anthracenedione Scaffold

The unique electronic and structural properties of the anthraquinone scaffold make it an attractive building block for the development of advanced materials. The 1,5-disubstitution pattern, in particular, offers opportunities to create materials with tunable properties for a range of applications.

A significant area of research is the development of conductive polymers based on 1,5-diaminoanthraquinone. Poly(1,5-diaminoanthraquinone) (PDAA) has been synthesized and investigated as an electrode material for supercapacitors. nih.govresearchgate.net The polymerization of 1,5-diaminoanthraquinone can lead to the formation of various nanostructures, including nanoparticles, nanotubes, and nanoribbons, each with distinct electrochemical properties. nih.gov For example, PDAA nanotubes have been shown to exhibit a high specific capacitance, making them promising for energy storage applications. nih.gov

Furthermore, PDAA has been explored as a high-capacity bipolar cathode for rechargeable magnesium batteries. acs.org The double polyaniline-like chains in the polymer enhance its structural stability during charge-discharge cycles, leading to excellent cycling performance. acs.org The development of nanohybrids, such as poly(1,5-diaminoanthraquinone)/reduced graphene oxide, has also been shown to improve electrocatalytic activity, for example, in the oxygen reduction reaction. rsc.org

Beyond energy storage, the tunable optoelectronic properties of 1,5-diaminoanthraquinone derivatives make them suitable for applications in organic electronics. acs.org By strategically modifying the substituents on the anthraquinone core, it is possible to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is crucial for designing efficient organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. acs.org

Future research in this area will focus on the synthesis of novel 1,5-disubstituted anthraquinone monomers and their polymerization to create materials with enhanced performance and new functionalities. The exploration of self-assembly and supramolecular chemistry will also play a key role in the bottom-up fabrication of well-defined nanostructures with tailored properties.

Computational Design and Optimization of Novel Anthracenedione Derivatives with Targeted Biological or Material Science Applications

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of 1,5-disubstituted anthraquinones, computational methods are being used to predict their properties, understand their interactions with biological targets, and guide the design of new derivatives with improved performance.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and properties of molecules. A DFT study on 1,4-bis(methylamino)anthraquinone (B188939), a close analog of the title compound, has been used to optimize its molecular structure, calculate its vibrational frequencies, and simulate its UV-Visible spectrum. aip.orgaip.org Such calculations can provide valuable insights into the relationship between the molecular structure and the observed properties.

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a biological macromolecule, such as a protein or DNA. Molecular docking studies on 1,4-bis(methylamino)anthraquinone have suggested that it can act as an inhibitor of protein kinase CK2, a potential target for pancreatic cancer therapy. aip.orgaip.org This demonstrates the potential of in silico methods to identify new biological targets for anthraquinone derivatives.

For materials science applications, computational studies can be used to predict the electronic and optical properties of novel 1,5-disubstituted anthraquinones. whiterose.ac.uk By calculating properties such as the HOMO-LUMO gap and the transition dipole moments, researchers can screen potential candidates for applications in organic electronics before embarking on time-consuming and expensive experimental synthesis. whiterose.ac.uk

The synergy between computational and experimental approaches will be crucial for accelerating the discovery and development of new 1,5-disubstituted anthraquinone derivatives with targeted applications in medicine and materials science.

Sustainable Synthetic Approaches and Environmental Considerations in Anthracenedione Research

As the demand for specialty chemicals continues to grow, there is an increasing emphasis on developing sustainable and environmentally friendly synthetic methods. In the context of anthraquinone research, this involves moving away from traditional synthetic routes that often rely on harsh reagents and generate significant amounts of waste.

"Green" chemistry principles are being applied to the synthesis of aminoanthraquinones. For example, a highly chemo- and regioselective reduction of 1-nitroanthraquinone (B1630840) to 1-aminoanthraquinone (B167232) has been developed using sodium hydrosulfide (B80085) in water under mild conditions. journalajacr.comresearchgate.net This method is clean, operationally simple, and has the potential for industrial-scale production. journalajacr.comresearchgate.net The development of catalytic oxidation methods for the synthesis of the anthraquinone core using environmentally benign oxidants like hydrogen peroxide is another promising area of research. google.com

The environmental impact of anthraquinone dyes is a significant concern, as they are often resistant to biodegradation and can persist in the environment. nih.govacs.org Research into the microbial degradation and decolorization of anthraquinone dyes is crucial for developing effective wastewater treatment strategies. nih.govfrontiersin.orgresearchgate.net Several bacterial strains have been identified that can break down these complex aromatic structures, offering a biological route for their remediation. nih.govnih.gov

Future efforts in this area will focus on the entire life cycle of 1,5-disubstituted anthraquinones, from their synthesis to their final disposal. The goal is to develop a new generation of these compounds that are not only highly functional but also have a minimal environmental footprint.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.